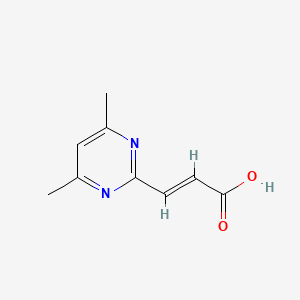
3-(4,6-Dimethylpyrimidin-2-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,6-Dimethylpyrimidin-2-yl)acrylic acid is a pyrimidine derivative known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Pyrimidine derivatives are widely studied due to their biological activities and potential therapeutic uses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,6-Dimethylpyrimidin-2-yl)acrylic acid typically involves the reaction of 4,6-dimethylpyrimidine with acrylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4,6-Dimethylpyrimidin-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Pyrimidine oxides.
Reduction: Pyrimidine alcohols.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
3-(4,6-Dimethylpyrimidin-2-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4,6-Dimethylpyrimidin-2-yl)acrylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparaison Avec Des Composés Similaires
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with similar biological activities.
4,6-Dimethylpyrimidin-2-yl)methanol: A related compound with different functional groups but similar core structure.
Uniqueness: 3-(4,6-Dimethylpyrimidin-2-yl)acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
(E)-3-(4,6-dimethylpyrimidin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H10N2O2/c1-6-5-7(2)11-8(10-6)3-4-9(12)13/h3-5H,1-2H3,(H,12,13)/b4-3+ |
Clé InChI |
OOKHSRDCTMUWCJ-ONEGZZNKSA-N |
SMILES isomérique |
CC1=CC(=NC(=N1)/C=C/C(=O)O)C |
SMILES canonique |
CC1=CC(=NC(=N1)C=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13105732.png)
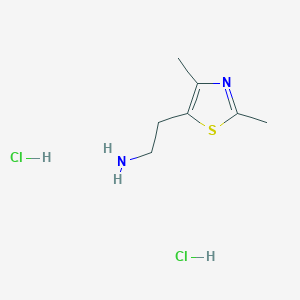
![Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13105747.png)
![tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13105754.png)
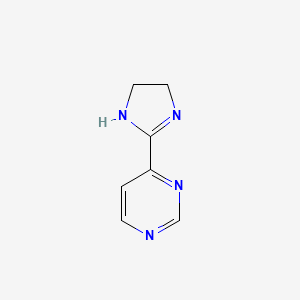
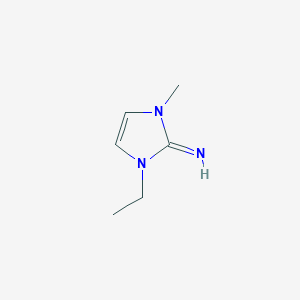

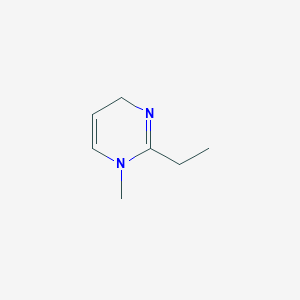

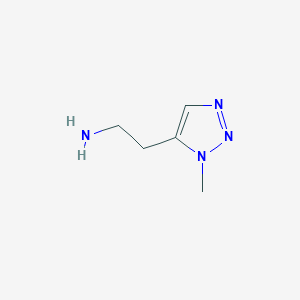
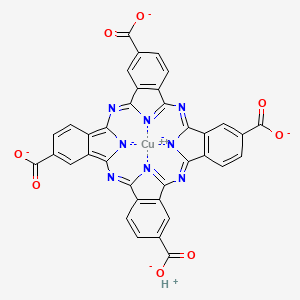
![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)
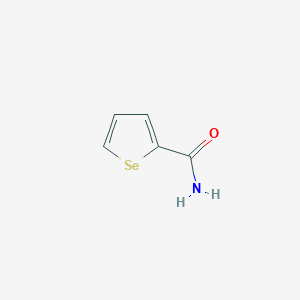
![2-[Butyl(ethyl)amino]-2-phenylacetic acid](/img/structure/B13105827.png)
